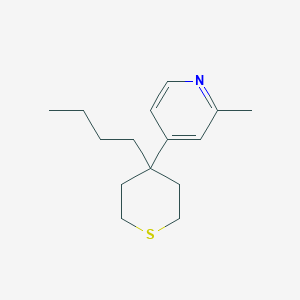

4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine

Descripción

4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a methyl group and at the 4-position with a saturated thiopyran ring bearing a butyl group. The tetrahydro-thiopyran moiety introduces sulfur into the six-membered ring, distinguishing it from oxygen-containing analogues like tetrahydro-pyran.

Propiedades

IUPAC Name |

4-(4-butylthian-4-yl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS/c1-3-4-6-15(7-10-17-11-8-15)14-5-9-16-13(2)12-14/h5,9,12H,3-4,6-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASSGLGABLCEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCSCC1)C2=CC(=NC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine typically involves multi-step organic reactions. One common method includes the alkylation of tetrahydrothiopyran with butyl halides under basic conditions to introduce the butyl group. This is followed by the coupling of the resulting intermediate with 2-methyl-pyridine using palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or nitrated pyridine derivatives

Aplicaciones Científicas De Investigación

4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Butyl-tetrahydro-thiopyran-4-YL)-2-methyl-pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substitutions

2.1.1. 2-Amino-4-(Substituted Phenyl) Pyridines Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share a pyridine backbone but differ in substituents. Key distinctions include:

- Substituent Effects : The target compound’s thiopyran-butyl group introduces greater steric bulk and lipophilicity compared to aromatic phenyl substituents. This may enhance membrane permeability but reduce aqueous solubility .

- Physical Properties : Pyridine derivatives with chloro and phenyl groups (e.g., molecular weights 466–545 g/mol, melting points 268–287°C) exhibit higher thermal stability than sulfur-containing analogues, where sulfur’s lower electronegativity may weaken intermolecular interactions .

2.1.2. 2-Methyl-pyridine (Picoline)

Simpler derivatives like 2-methyl-pyridine () lack the thiopyran substituent. The absence of the bulky 4-substituent results in lower molecular weight (93 g/mol vs. ~280–300 g/mol estimated for the target compound) and higher volatility.

Heterocyclic Ring Comparisons

2.2.1. Tetrahydro-thiopyran vs. Tetrahydro-pyran

Replacing oxygen with sulfur in the saturated ring (e.g., 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid, ) alters electronic and steric properties:

- Lipophilicity : The thiopyran ring increases logP by ~0.5–1.0 units compared to pyran analogues, enhancing lipid bilayer penetration .

- Hydrogen Bonding : Sulfur’s reduced hydrogen-bonding capacity may lower melting points relative to oxygen-containing counterparts .

2.2.2. Piperidine Derivatives 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives () share saturated rings but lack aromaticity.

Substituent Effects: Butyl vs. Other Alkyl Groups

- Butyl vs. The linear butyl group in the target compound may offer flexibility in binding interactions .

- Biological Activity : Butyl chains in thiopyran-pyridine hybrids could mimic natural lipid moieties, enhancing antimicrobial or anti-inflammatory activity compared to shorter alkyl chains .

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.